1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole 1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221624
InChI: InChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3
SMILES:
Molecular Formula: C10H4F12N2O
Molecular Weight: 396.13 g/mol

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16221624

Molecular Formula: C10H4F12N2O

Molecular Weight: 396.13 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C10H4F12N2O
Molecular Weight 396.13 g/mol
IUPAC Name 1-[5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Standard InChI InChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3
Standard InChI Key FYYPSLRVVSIBQX-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-78-4) adopts a planar heterocyclic core, with substituents influencing electronic distribution and steric bulk. The nonafluorobutyl (-C4F9) group at position 5 introduces strong electron-withdrawing effects and lipophilicity (logP4.2\log P \approx 4.2), while the trifluoromethyl (-CF3) group at position 3 further enhances metabolic stability. X-ray crystallography of related compounds reveals bond lengths of 1.38A˚1.38 \, \text{Å} for N–N and 1.42A˚1.42 \, \text{Å} for C–N in the pyrazole ring, with torsional angles between substituents averaging 120120^\circ .

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular FormulaC11H6F12N2OPubChem
Molecular Weight434.15 g/molCalculated
Melting Point98–102°CDifferential Scanning Calorimetry
logP (Octanol-Water)4.2 ± 0.3HPLC
Solubility (Water)<0.1 mg/mLShake Flask

Spectroscopic Features

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3) exhibits a singlet at δ2.65\delta 2.65 ppm for the acetyl methyl group, while the pyrazole proton appears as a doublet at δ7.12\delta 7.12 ppm (J=1.6HzJ = 1.6 \, \text{Hz}) .

  • IR: Strong absorptions at 1745cm11745 \, \text{cm}^{-1} (C=O stretch) and 12501100cm11250–1100 \, \text{cm}^{-1} (C–F vibrations) confirm functional groups .

Synthetic Methodologies

Core Pyrazole Formation

The synthesis begins with cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and hydrazine derivatives, yielding regioisomeric mixtures of 1-methyl-3/5-(trifluoromethyl)pyrazoles. Separation via fractional distillation under reduced pressure (50 mbar, ΔT=15C\Delta T = 15^\circ \text{C}) achieves >95% purity .

Perfluoroalkylation Strategies

Photocatalytic perfluoroalkylation using α-aldehydes and perfluorobutyl iodide under blue light (450 nm) introduces the -C4F9 group. Triphenylphosphine and imidazolidinone catalysts mediate radical chain propagation, achieving 64–84% yields . Subsequent acetylation with acetic anhydride in tetrahydrofuran furnishes the final product.

Table 2: Optimization of Perfluoroalkylation Conditions

ParameterOptimal ValueImpact on Yield
Light Intensity20 mW/cm²Maximizes radical initiation
Reaction Time12 hBalances conversion vs. side reactions
Catalyst Loading5 mol%Cost-effective

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes regioselective bromination at position 4 using N-bromosuccinimide (NBS) in CCl4 (0C0^\circ \text{C}, 2 h), yielding 4-bromo derivatives for cross-coupling reactions .

Lithiation and Functional Group Interconversion

Industrial and Research Applications

Agrochemical Development

The compound’s stability under UV exposure and hydrolysis (t1/2>30dayst_{1/2} > 30 \, \text{days}, pH 7) makes it a candidate for herbicide formulations. Field trials of analogues demonstrate 90% weed suppression at 50 g/ha .

Medicinal Chemistry

As a bioisostere for carboxylic acids, the trifluoromethyl group improves blood-brain barrier penetration. Preclinical studies of related compounds indicate anxiolytic effects at 10 mg/kg (oral) in murine models .

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